1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine is a heterocyclic compound that features a unique combination of thiazole, pyridine, and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for various chemical modifications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
It’s known that thiazole derivatives can serve as ligands for various receptors, potentially altering their function . They may also inhibit certain enzymes, thereby affecting the biochemical processes these enzymes are involved in .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Given its potential inhibitory activity against PI3Ks , it might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. PI3Ks play crucial roles in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Molecular Mechanism
It has been suggested that it might exert its effects at the molecular level by inhibiting PI3Ks . This could involve binding interactions with these enzymes, leading to their inhibition and subsequent changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine typically involves the construction of the thiazole and pyridine rings followed by the formation of the pyrazole ring. One common method involves the cyclization of appropriate thioamide and pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-3-amine: Similar structure but with a different position of the amino group.
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amino group.
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-thiol: Contains a thiol group instead of an amino group.
Uniqueness
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine is unique due to its specific combination of thiazole, pyridine, and pyrazole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-15-9(11)6(4-13-15)10-14-7-5-12-3-2-8(7)16-10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTPODBJXONARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=C(S2)C=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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